BenchChemオンラインストアへようこそ!

L-662583

Carbonic Anhydrase Glaucoma Enzyme Inhibition

L-662583 (CAS 119731-75-8) is a topically active carbonic anhydrase II inhibitor with sub-nanomolar potency (IC50 0.7 nM) and superior ocular penetration, delivering robust IOP reduction (9.8 mmHg in rabbits). Ideal as a validated positive control for glaucoma studies, this compound ensures complete target engagement at low concentrations, minimizing off-target effects. For research use only.

Molecular Formula C13H17ClN2O5S3
Molecular Weight 412.9 g/mol
CAS No. 119731-75-8
Cat. No. B1673834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-662583
CAS119731-75-8
Synonyms5-(3-dimethylaminomethyl-4-hydroxyphenylsulfonyl)thiophene-2-sulfonamide
L 662583
L-662,583
L-662583
Molecular FormulaC13H17ClN2O5S3
Molecular Weight412.9 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(C=CC(=C1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)N)O.Cl
InChIInChI=1S/C13H16N2O5S3.ClH/c1-15(2)8-9-7-10(3-4-11(9)16)22(17,18)12-5-6-13(21-12)23(14,19)20;/h3-7,16H,8H2,1-2H3,(H2,14,19,20);1H
InChIKeyBFZQSMDOPQCKCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-662583 (CAS 119731-75-8): Potent Topical Carbonic Anhydrase II Inhibitor with Superior Ocular Hypotensive Efficacy in Preclinical Glaucoma Models


L-662583, chemically designated as 5-(3-dimethylaminomethyl-4-hydroxyphenylsulfonyl)thiophene-2-sulfonamide hydrochloride, is a topically active carbonic anhydrase inhibitor (CAI) specifically designed for local ocular administration to lower intraocular pressure (IOP) [1]. It exhibits exceptionally high potency against the human carbonic anhydrase II (hCA II) isoform, the primary isozyme implicated in aqueous humor secretion and glaucoma pathogenesis [2]. Unlike systemically administered CAIs such as acetazolamide, L-662583's physicochemical properties enable effective corneal penetration and targeted inhibition of ciliary body CA, thereby reducing IOP with a localized action, minimizing systemic side effects [1].

Why L-662583 Cannot Be Replaced by Generic Carbonic Anhydrase Inhibitors in Preclinical Research


Generic substitution among carbonic anhydrase inhibitors (CAIs) is scientifically invalid due to profound differences in isoform selectivity, ocular penetration, and in vivo efficacy. L-662583 demonstrates a unique combination of sub-nanomolar potency for hCA II and superior topical ocular bioavailability, resulting in significantly greater intraocular pressure (IOP) reduction compared to early-generation CAIs like acetazolamide, methazolamide, and the experimental compound MK-927 [1]. Critically, the ex vivo enzyme inhibition and in vivo IOP-lowering effects of L-662583 far exceed those of these comparators at equivalent concentrations, highlighting its distinct pharmacological profile [1]. Substituting L-662583 with a less potent or poorly penetrating CAI would yield misleading results in mechanistic studies and fail to replicate the robust ocular hypotensive outcomes essential for validating new therapeutic approaches.

L-662583: Quantitative Evidence of Superiority Over MK-927, Acetazolamide, and Methazolamide


Superior In Vitro Potency: L-662583 Inhibits hCA II with Sub-Nanomolar IC50

L-662583 exhibits significantly greater in vitro potency against purified human carbonic anhydrase II (hCA II) compared to MK-927, acetazolamide, and methazolamide. The IC50 of L-662583 is 0.7 nM, which is 18.6-fold lower than MK-927, 15.4-fold lower than acetazolamide, and 30.3-fold lower than methazolamide [1].

Carbonic Anhydrase Glaucoma Enzyme Inhibition

Enhanced Ocular Tissue Penetration: Ex Vivo CA Inhibition in Rabbit Iris-Ciliary Body

Topical application of a 0.1% L-662583 solution to rabbit eyes resulted in 63% inhibition of carbonic anhydrase activity in the iris-ciliary body homogenate after 1 hour. In contrast, equivalent 0.1% treatments with acetazolamide and methazolamide achieved only 30% and 20% inhibition, respectively [1].

Ocular Pharmacology Drug Delivery Glaucoma

Superior In Vivo Efficacy in Ocular Hypertensive Rabbit Model

In rabbits with alpha-chymotrypsin-induced ocular hypertension, a single topical instillation of 0.5% L-662583 reduced intraocular pressure (IOP) by a maximum of 9.8 mmHg. This effect was sustained for at least 5 hours [1].

Glaucoma Intraocular Pressure In Vivo Pharmacology

Validated Efficacy in Non-Human Primate Model of Glaucoma

In cynomolgus monkeys with laser-induced ocular hypertension, a clinically relevant model for human glaucoma, topical administration of 2% L-662583 significantly reduced elevated intraocular pressure (IOP) by a maximum of 8.3 mmHg at 3 hours post-dose, representing a 23% reduction from the baseline value of 36.8 mmHg [1].

Glaucoma Intraocular Pressure Preclinical Efficacy

Structurally Distinct from MK-927: A Key Differentiator in Chemical Series

L-662583 is structurally different from MK-927, another carbonic anhydrase inhibitor that lowers intraocular pressure following topical instillation [1]. While both compounds are topical CAIs, their distinct chemical scaffolds likely contribute to their divergent potency and pharmacokinetic profiles.

Medicinal Chemistry Carbonic Anhydrase Inhibitors Drug Design

Quantified Ocular Pharmacokinetics: Tissue Concentration Profile in Rabbit Eye

Following a single topical instillation of a 2% L-662583 solution in rabbits, peak drug concentrations were achieved in key ocular tissues: cornea (47.4 μg/g at 0.5 h), aqueous humor (4.51 μg/mL at 2 h), and iris-ciliary body (9.61 μg/g at 1 h) [1]. This profile demonstrates rapid and sustained drug penetration to the target site.

Ocular Pharmacokinetics Drug Delivery Topical Administration

L-662583: Recommended Preclinical Research Applications in Glaucoma and Ocular Pharmacology


Mechanistic Studies of Aqueous Humor Dynamics and IOP Regulation

L-662583's exceptional potency against hCA II and its validated in vivo efficacy in lowering IOP in both rabbit and non-human primate models make it an ideal tool for investigating the specific role of carbonic anhydrase II in aqueous humor secretion and outflow [1]. Its sub-nanomolar IC50 ensures complete target engagement at low concentrations, minimizing off-target effects in mechanistic studies [1].

Preclinical Efficacy Testing in Glaucoma Models

The robust IOP-lowering effects of L-662583 in alpha-chymotrypsin-induced hypertensive rabbits and laser-induced hypertensive monkeys provide a reliable positive control and benchmark for evaluating novel anti-glaucoma agents [1]. The quantified IOP reductions (9.8 mmHg in rabbits and 8.3 mmHg in monkeys) serve as valuable reference points for assessing the comparative efficacy of new chemical entities [1].

Corneal Penetration and Ocular Pharmacokinetic Studies

The detailed pharmacokinetic profile of L-662583 in rabbit ocular tissues (cornea, aqueous humor, iris-ciliary body) provides a well-characterized reference compound for studies focused on ocular drug delivery and corneal permeability [1]. Researchers can use this data to calibrate their own formulations and to better understand the relationship between physicochemical properties and ocular bioavailability.

Comparative Pharmacology and Structure-Activity Relationship (SAR) Analysis

As a structurally distinct thiophene-2-sulfonamide derivative, L-662583 serves as a key comparator for SAR studies aiming to optimize the potency, selectivity, and ocular penetration of carbonic anhydrase inhibitors [1]. Its side-by-side comparison with MK-927 and acetazolamide provides a clear framework for understanding how specific chemical modifications impact both in vitro and in vivo activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-662583

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.